Cas no 121282-70-0 (tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate)

tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate structure
121282-70-0 structure
Product Name:tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate
N.o CAS:121282-70-0
MF:C11H21NO3
MW:215.289343595505
MDL:MFCD04974283
CID:133294
PubChem ID:10921888
Update Time:2024-11-03

tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate Propriedades químicas e físicas

Nomes e Identificadores

    • tert-Butyl (trans-2-hydroxycyclohexyl)carbamate
    • Carbamic acid,N-[(1R,2R)-2-hydroxycyclohexyl]-, 1,1-dimethylethyl ester, rel-
    • tert-butyl 2-hydroxycyclohexylcarbamate
    • (+/-)-trans-(1-pyrrolidinyl)cyclopentan-2-ol
    • (1R,2R)-2-(pyrrolidin-1-yl)cyclopentan-1-ol
    • (1S,2S)-1-hydroxy-2-tert-butoxycarbonylamino-cyclohexane
    • (1S,2S)-2
    • (1S,2S)-2-tert-Butoxycarbonylamino-1-cyclohexanol
    • 2-(pyrrolidin-1-yl)cyclopentanol
    • AK-95886
    • KB-61863
    • RL03170
    • SBB051145
    • tert-butyl (1S,2S)-N-(2-hydroxycyclohexyl)carbamate
    • trans-2-(pyrrolidin-1-yl)cyclopentanol
    • trans-2-(tert-Butoxycarbonylamino)-cyclohexanol
    • 1R,2R-Boc-2-aMinocyclohexanol
    • trans-N-Boc-2-aminocyclohexanol
    • tert-Butyl (trans-2-hydroxycyclohexyl)
    • tert-butyl (2-hydroxycyclohexyl)carbaMate
    • tert-butyl (1R,2R)-2-hydroxycyclohexylcarbamate
    • Boc-(+/-)-trans-2-aminocyclohexanol
    • tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
    • (1R,2R)-trans-N-Boc-2-aminocyclohexanol
    • tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate
    • trans-1-(Boc-Amino)-2-hydroxycyclohexane
    • trans-2-(Boc-amino)cyclohexanol
    • PubChem19549
    • XVROWZPERFUOCE-RKDXNWHRSA-N
    • tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate
    • EN300-154306
    • Carbamic acid, N-[(1R,2R)-2-hydroxycyclohexyl]-, 1,1-dimethylethyl ester
    • tert-butyl(1R,2R)-2-hydroxycyclohexylcarbamate
    • AKOS015911497
    • A850192
    • EN300-1272081
    • SCHEMBL1670964
    • racemic (trans-2-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester
    • 155975-19-2
    • racemic trans-(2-hydroxy-cyclohexyl)-carbamic acid tert-butyl ester
    • rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate
    • (1R,2R) (2-Hydroxycyclohexyl)-carbamic acid tert-butyl ester
    • Carbamic acid, [(1R,2R)-2-hydroxycyclohexyl]-, 1,1-dimethylethyl ester
    • Trans-tert-butyl 2-hydroxycyclohexyl)carbamate
    • (1R,2R)-1-(Boc-Amino)-2-hydroxycyclohexane
    • J-524324
    • 121282-70-0
    • (1R, 2R)-N-tert-Butoxycarbonyl-2-hydroxycyclohexylamine
    • CS-0058568
    • A883606
    • DS-3672
    • tert-butyl((1R,2R)-2-hydroxycyclohexyl)carbamate
    • AM9705
    • trans-tert-butyl 2-hydroxycyclohexylcarbamate
    • P15625
    • (1R,2R)-trans-N-Boc-2-aminocyclohexanol, >=95.0% (GC)
    • (1R,2R)-N-Boc-2-Aminocyclohexanol
    • tert-Butyl (1R,2R)-2-hydroxycyclohexyl;trans-2-(Boc-amino)cyclohexanol
    • MFCD11656036
    • MFCD04974283
    • Carbamic acid, (2-hydroxycyclohexyl)-, 1,1-dimethylethyl ester, trans- (ZCI)
    • Carbamic acid, [(1R,2R)-2-hydroxycyclohexyl]-, 1,1-dimethylethyl ester, rel- (9CI)
    • rel-1,1-Dimethylethyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate (ACI)
    • MDL: MFCD04974283
    • Inchi: 1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1
    • Chave InChI: XVROWZPERFUOCE-RKDXNWHRSA-N
    • SMILES: O[C@@H]1CCCC[C@H]1NC(=O)OC(C)(C)C

Propriedades Computadas

  • Massa Exacta: 215.15214353g/mol
  • Massa monoisotópica: 215.15214353g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 222
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 58.6
  • XLogP3: 1.6

tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate Informações de segurança

tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM116671-10g
trans-2-(Boc-amino)cyclohexanol
121282-70-0 95%
10g
$280 2021-06-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WD795-50mg
tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate
121282-70-0 97%
50mg
56.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WD795-200mg
tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate
121282-70-0 97%
200mg
135.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WD795-1g
tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate
121282-70-0 97%
1g
372.0CNY 2021-07-12
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B845819-250mg
tert-Butyl (trans-2-hydroxycyclohexyl)carbamate
121282-70-0 97%
250mg
¥98.00 2022-09-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B845819-1g
tert-Butyl (trans-2-hydroxycyclohexyl)carbamate
121282-70-0 97%
1g
¥246.00 2022-09-29
abcr
AB436203-250 mg
tert-Butyl (trans-2-hydroxycyclohexyl)carbamate; .
121282-70-0
250mg
€93.80 2023-04-23
abcr
AB436203-1 g
tert-Butyl (trans-2-hydroxycyclohexyl)carbamate; .
121282-70-0
1g
€140.00 2023-04-23
abcr
AB436203-5 g
tert-Butyl (trans-2-hydroxycyclohexyl)carbamate; .
121282-70-0
5g
€290.50 2023-04-23
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B845819-5g
tert-Butyl (trans-2-hydroxycyclohexyl)carbamate
121282-70-0 97%
5g
¥913.00 2022-09-29

tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Triethylamine ,  Palladium Solvents: Ethyl acetate ;  overnight, rt
Referência
Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds
Li, Rongti; Jansen, Daniel J.; Datta, Apurba, Organic & Biomolecular Chemistry, 2009, 7(9), 1921-1930

Método de produção 2

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Referência
One-pot transformation of the azido-group to the N-(tert-butoxycarbonyl)amino group
Saito, Seiki; Nakajima, Hitoshi; Inaba, Masami; Moriwake, Toshio, Tetrahedron Letters, 1989, 30(7), 837-8

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1.5 h, reflux
1.2 4 h, rt
Referência
Synthesis of annulated 1,4-dioxanes and perhydro-1,4-oxazines by domino-Wacker-carbonylation and domino-Wacker-Mizoroki-Heck reactions
Tietze, Lutz F.; Heins, Arne; Soleiman-Beigi, Mohammad; Raith, Christian, Heterocycles, 2009, 77(2), 1123-1146

Método de produção 4

Condições de reacção
1.1 Reagents: Ammonia Solvents: Methanol ,  Water ;  rt
1.2 Solvents: Dichloromethane ;  rt; 1 h, rt
Referência
Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates
Ferrari, Thomas ; Blum, Caitlin ; Amini-Rentsch, Lara; Brodard, Pierre; Dabros, Michal ; et al, Organic Process Research & Development, 2022, 26(9), 2614-2623

Método de produção 5

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referência
Novel Enantiopure β-Amino Alcohols and β-Amino Thiols in Asymmetric Catalysis
Rantanen, Toni, 2007, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Trimethylphosphine Solvents: Tetrahydrofuran
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Solvents: Tetrahydrofuran
Referência
From vicinal azido alcohols to Boc-amino alcohols or oxazolidinones, with trimethylphosphine and Boc2O or CO2
Ariza, X.; Pineda, O.; Urpi, F.; Vilarrasa, J., Tetrahedron Letters, 2001, 42(30), 4995-4999

Método de produção 7

Condições de reacção
1.1 Catalysts: Iodine ;  5 min, rt
Referência
Revisiting Iodine-Mediated N-tert-Butoxycarbonylation of Amines
Murthia, Ponugubati R. K.; Kumar, Gondrala P.; Rambabua, Dandela; Rao, Mandava V. B.; Pal, Manojit, Current Catalysis, 2014, 3(1), 47-52

Método de produção 8

Condições de reacção
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  15 min, 0 °C; 10 min, 0 °C
1.2 0 °C → rt
Referência
An efficient reduction protocol for the synthesis of β-hydroxycarbamates from β-nitro alcohols in one pot: a facile synthesis of (-)-β-conhydrine
Saikia, Partha Pratim; Baishya, Gakul; Goswami, Abhishek; Barua, Nabin C., Tetrahedron Letters, 2008, 49(46), 6508-6511

Método de produção 9

Condições de reacção
1.1 Solvents: Methanol ;  rt
Referência
Discovery of novel hydantoins as selective non-hydroxamate inhibitors of tumor necrosis factor-α converting enzyme (TACE)
Sheppeck, James E.; Gilmore, John L.; Yang, Anle; Chen, Xiao-Tao; Xue, Chu-Biao; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1413-1417

tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate Raw materials

tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate Preparation Products

Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.